Pirarubicin
Overview
Description
Pirarubicin is an anthracycline drug, which is an analogue of the anthracycline antineoplastic antibiotic doxorubicin. It is known for its reduced toxicity and superior anti-tumor efficacy compared to its parental compound doxorubicin . This compound intercalates into DNA and interacts with topoisomerase II, thereby inhibiting DNA replication and repair, as well as RNA and protein synthesis .
Mechanism of Action
Target of Action
Pirarubicin, an anthracycline drug, primarily targets DNA and topoisomerase II . DNA is the genetic material of the cell, carrying the instructions for the growth, development, functioning, and reproduction of all known organisms. Topoisomerase II is an enzyme that helps in the winding and unwinding of DNA during replication and transcription .
Mode of Action
This compound intercalates into DNA, meaning it inserts itself between the base pairs of the DNA helix . This intercalation distorts the DNA structure, inhibiting the normal functioning of the DNA. Additionally, this compound interacts with topoisomerase II, preventing the enzyme from repairing the DNA structure . This dual action inhibits DNA replication and repair, as well as RNA and protein synthesis .
Biochemical Pathways
This compound affects several biochemical pathways. It has been found to inhibit apoptosis through the Phlpp1/AKT/Bcl-2 signaling pathway . This pathway is crucial for cell survival and proliferation. By inhibiting this pathway, this compound can induce cell death and prevent the proliferation of cancer cells .
Pharmacokinetics
The pharmacokinetics of this compound in humans has been studied, and it has been found that there is a significant correlation between the leucocyte cell kill and the this compound area under the time-concentration curve . The most significant correlation was obtained using the plasma concentration of doxorubicin, a metabolite of this compound, at the end of the infusion . This suggests that the metabolism of this compound into doxorubicin plays a crucial role in its pharmacokinetics .
Result of Action
The result of this compound’s action at the molecular and cellular level is the inhibition of DNA replication and repair, and RNA and protein synthesis . This leads to cell death and prevents the proliferation of cancer cells . This compound has been found to be less cardiotoxic than doxorubicin and exhibits activity against some doxorubicin-resistant cell lines .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it has been found that Isoquercitrin, a natural flavonoid with antioxidant and anti-apoptosis properties, can prevent this compound-induced cardiotoxicity . This suggests that the presence of certain compounds in the environment can influence the action of this compound .
Biochemical Analysis
Biochemical Properties
Pirarubicin interacts with topoisomerase II, a crucial enzyme involved in DNA replication and repair, as well as RNA and protein synthesis . By intercalating into DNA, it inhibits these biochemical reactions, thereby exerting its anticancer effects .
Cellular Effects
This compound has been shown to induce a protective macroautophagy response in cervical cancer cells . It also exhibits cardiotoxic effects, which have been linked to its interaction with the PI3K/AKT/mTOR signaling pathway . Furthermore, it has been found to increase the activation of this pathway, leading to a decrease in oxidative stress levels .
Molecular Mechanism
The molecular mechanism of this compound involves its intercalation into DNA and interaction with topoisomerase II . This leads to the inhibition of DNA replication and repair, as well as RNA and protein synthesis .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, it has been observed that the drug induces a protective macroautophagy response in cervical cancer cells
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages . For instance, it has been shown that this compound administered at a dose of 0.5 mg/kg either by the intraarterial hepatic route or by the intravenous route has different effects on tumor growth rate .
Metabolic Pathways
It has been suggested that the drug may influence the PI3K-AKT signaling pathway .
Transport and Distribution
This compound is taken up by a uridine-transportable sodium-dependent concentrative nucleoside transporter in Ehrlich ascites carcinoma cells . This suggests that the drug may be transported and distributed within cells and tissues via specific transporters .
Subcellular Localization
Given its mechanism of action, it is likely that the drug localizes to the nucleus where it interacts with DNA and topoisomerase II .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pirarubicin is synthesized through a series of chemical reactions involving the modification of the doxorubicin molecule. . The reaction conditions often include the use of organic solvents and catalysts to facilitate the chemical transformations.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis processes that are optimized for yield and purity. The process includes the synthesis of the intermediate compounds, followed by their conversion to this compound through a series of chemical reactions. The final product is then purified using techniques such as chromatography and crystallization to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
Pirarubicin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various degradation products.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which may have different pharmacological properties and applications .
Scientific Research Applications
Pirarubicin has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Doxorubicin: The parental compound of pirarubicin, known for its high efficacy but higher cardiotoxicity.
Epirubicin: Another anthracycline with a similar mechanism of action but different pharmacokinetic properties.
Daunorubicin: An anthracycline used in the treatment of leukemia, with a similar mechanism of action.
Uniqueness of this compound
This compound is unique due to its reduced cardiotoxicity and superior anti-tumor efficacy compared to doxorubicin. It also exhibits activity against some doxorubicin-resistant cell lines, making it a valuable alternative in cancer treatment .
Properties
CAS No. |
72496-41-4 |
---|---|
Molecular Formula |
C32H37NO12 |
Molecular Weight |
627.6 g/mol |
IUPAC Name |
(9R)-7-[(2S,4R,5R,6R)-4-amino-6-methyl-5-[(2R)-oxan-2-yl]oxyoxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C32H37NO12/c1-14-31(45-21-8-3-4-9-42-21)17(33)10-22(43-14)44-19-12-32(40,20(35)13-34)11-16-24(19)30(39)26-25(28(16)37)27(36)15-6-5-7-18(41-2)23(15)29(26)38/h5-7,14,17,19,21-22,31,34,37,39-40H,3-4,8-13,33H2,1-2H3/t14-,17-,19?,21-,22-,31+,32-/m1/s1 |
InChI Key |
KMSKQZKKOZQFFG-CBIZWKIZSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H](C[C@H](O1)OC2C[C@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O[C@@H]6CCCCO6 |
SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)OC6CCCCO6 |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)OC6CCCCO6 |
Appearance |
Solid powder |
72496-41-4 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4'-O-tetrahydropyranyladriamycin 4'-O-tetrahydropyranyldoxorubicin 4'-O-tetrapyranyldoxorubicin pirarubicin pirarubicin hydrochloride Théprubicine thepirubicin Theprubicin therarubicin THP-ADM THP-adriamycin THP-DOX THP-doxorubicin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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